
4-Methoxy-3-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the CAS Number: 541550-00-9 . Its molecular weight is 297.07 and its IUPAC name is 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone . It is a solid-powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 71-72°C . It is recommended to be stored at 2-8°C . The compound is a solid-powder in physical form .Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide is not yet fully understood. However, it is believed that the compound acts as a reagent in chemical reactions, allowing for the formation of new compounds. Additionally, it has been suggested that the compound may act as a catalyst in certain biochemical reactions, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, some research has suggested that the compound may have an effect on the metabolism of certain proteins. Additionally, it has been suggested that this compound may have an effect on the immune system, as well as on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, making it ideal for use in a variety of studies. Additionally, it is non-toxic and has a low cost, making it an economical choice for use in laboratory experiments. However, this compound is not suitable for use in studies that require high temperatures or long reaction times.
Orientations Futures
The potential future applications of 4-Methoxy-3-(trifluoromethyl)phenacyl bromide are vast. It could be used to synthesize new drugs and pharmaceuticals, as well as to study the structure and function of proteins. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new methods for drug delivery. Additionally, this compound could be used to study the effects of environmental pollutants on the human body. Finally, this compound could be used to develop new methods for the synthesis of polymers.
Méthodes De Synthèse
4-Methoxy-3-(trifluoromethyl)phenacyl bromide is synthesized through a two-step process. The first step involves the reaction of trifluoromethyl phenacyl bromide, a precursor, with 4-methoxybenzaldehyde, a reagent, in the presence of an acid catalyst. This reaction yields this compound as the product. The second step involves the hydrolysis of the this compound to yield 4-methoxybenzoic acid as the final product.
Applications De Recherche Scientifique
4-Methoxy-3-(trifluoromethyl)phenacyl bromide has been studied extensively for its potential applications in scientific research. It has been used in a variety of studies, including those related to the synthesis of other compounds, the synthesis of polymers, and the analysis of proteins. It has also been used in the synthesis of drugs, such as antifungal agents and antibiotics. Additionally, this compound has been used to study the structure of proteins and to analyze their function.
Safety and Hazards
The compound is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9-3-2-6(8(15)5-11)4-7(9)10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQADSVCNKYKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


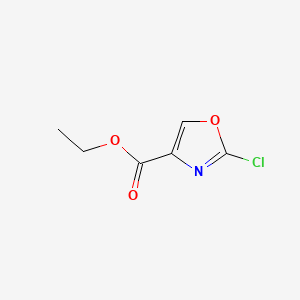
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2875827.png)

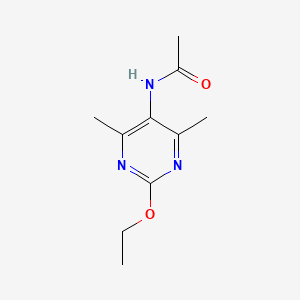
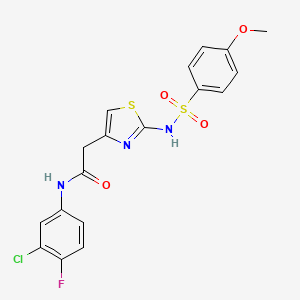
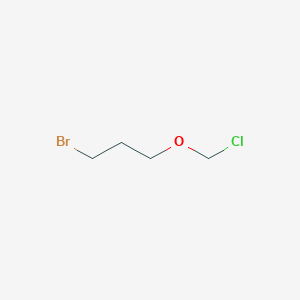
![2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2875837.png)
![2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2875840.png)
![(Z)-2,6-difluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875841.png)
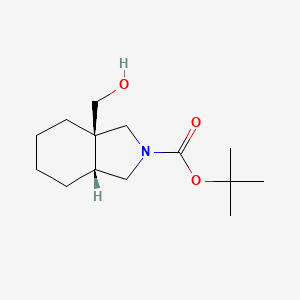
![N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine](/img/structure/B2875843.png)
![N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2875846.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-phenyl-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2875847.png)